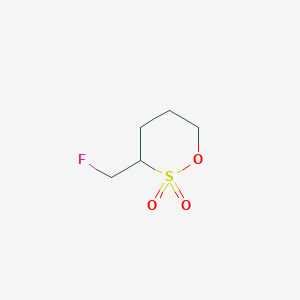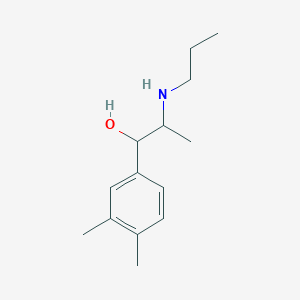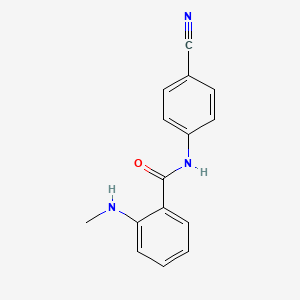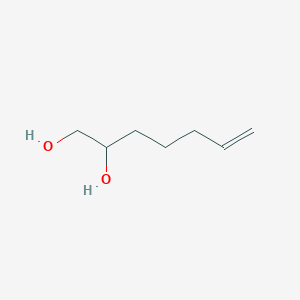![molecular formula C20H20N2O B12536435 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole CAS No. 654653-14-2](/img/structure/B12536435.png)
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenylethyl group and a prop-2-en-1-yloxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst to form an imine intermediate. This intermediate is then cyclized to form the imidazole ring. The reaction conditions typically involve heating the reaction mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for imidazole derivatives often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and higher yields of the desired product .
Analyse Chemischer Reaktionen
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazole ring. For example, oxidation of the phenylethyl group can lead to the formation of a carboxylic acid derivative, while reduction of the imidazole ring can result in the formation of a dihydroimidazole derivative .
Wissenschaftliche Forschungsanwendungen
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and antifungal properties. In medicine, it has shown potential as an anti-inflammatory and anticancer agent .
In industry, imidazole derivatives are used as corrosion inhibitors, catalysts, and stabilizers for polymers. They are also used in the production of pharmaceuticals, agrochemicals, and dyes .
Wirkmechanismus
The mechanism of action of 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. Its anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Vergleich Mit ähnlichen Verbindungen
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can be compared with other imidazole derivatives such as metronidazole, clotrimazole, and ketoconazole. While all these compounds share the imidazole ring structure, they differ in their substituents and, consequently, their biological activities. For example, metronidazole is primarily used as an antibacterial and antiprotozoal agent, while clotrimazole and ketoconazole are used as antifungal agents .
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
654653-14-2 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-[(1S)-1-phenylethyl]-5-(3-prop-2-enoxyphenyl)imidazole |
InChI |
InChI=1S/C20H20N2O/c1-3-12-23-19-11-7-10-18(13-19)20-14-21-15-22(20)16(2)17-8-5-4-6-9-17/h3-11,13-16H,1,12H2,2H3/t16-/m0/s1 |
InChI-Schlüssel |
MJHDVBCLVJXGKY-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C3=CC(=CC=C3)OCC=C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C3=CC(=CC=C3)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)

![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)



![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
